molecular formula C8H17F3O3SSi B155940 Diethylisopropylsilyl Trifluoromethanesulfonate CAS No. 126889-55-2

Diethylisopropylsilyl Trifluoromethanesulfonate

Cat. No.: B155940
CAS No.: 126889-55-2
M. Wt: 278.37 g/mol
InChI Key: RIXRWPWLOMOUPT-UHFFFAOYSA-N
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Description

Diethylisopropylsilyl trifluoromethanesulfonate (CAS 126889-55-2) is a silyl triflate reagent with the molecular formula C₈H₁₇F₃O₃SSi and a molecular weight of 302.35 g/mol. It is characterized by a purity of ≥98% (T) and is stored at 2–8°C under argon to prevent hydrolysis or degradation . This compound is widely used in organic synthesis, particularly as a Lewis acid catalyst for silylation reactions, protecting-group chemistry, and glycosylation processes. Its applications span academic research, pharmaceuticals, and materials science .

Properties

IUPAC Name

[diethyl(propan-2-yl)silyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17F3O3SSi/c1-5-16(6-2,7(3)4)14-15(12,13)8(9,10)11/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXRWPWLOMOUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(C(C)C)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17F3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449798
Record name Diethyl(propan-2-yl)silyl trifluoromethanesulfonate
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Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126889-55-2
Record name Diethyl(propan-2-yl)silyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trifluoromethanesulfonic Acid Diethylisopropylsilyl Ester
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Preparation Methods

Synthesis via Trifluoromethanesulfonic Acid and Silyl Chloride

Procedure :

  • Reagent Preparation : Anhydrous TfOH (152.1 g, 1.0 mol) and diethylisopropylsilyl chloride (178.7 g, 1.0 mol) are added to a flame-dried flask under argon.

  • Reaction : The mixture is stirred at 20°C for 12–24 hours, with HCl gas evolved and scrubbed through a NaOH trap.

  • Purification : Excess TfOH and silyl chloride are removed via distillation under reduced pressure (40–80°C, −0.08 MPa). The product is collected at 130–140°C (lit. bp for analogous compounds).

Yield and Purity :

ParameterValue
Yield92–96%
Purity (GC-MS)≥99.5%
Residual Chloride<0.1%

Challenges :

  • Strict anhydrous conditions are required to prevent silyl ether formation.

  • Corrosive TfOH necessitates glass-lined or Hastelloy reactors.

Catalytic Synthesis Using Trifluoromethanesulfonyl Fluoride

Adapting methods from trifluoromethanesulfonic anhydride synthesis, diethylisopropylsilyl triflate could be synthesized via:

Diethylisopropylsilyl triflate salt+CF3SO2FDMAPDiethylisopropylsilyl trifluoromethanesulfonate+MF\text{Diethylisopropylsilyl triflate salt} + \text{CF}3\text{SO}2\text{F} \xrightarrow{\text{DMAP}} \text{Diethylisopropylsilyl trifluoromethanesulfonate} + \text{MF} \downarrow

Conditions :

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 1–5 mol%).

  • Temperature : −40°C to 30°C to control exothermicity.

  • Pressure : 0.1–0.6 MPa to maintain CF₃SO₂F in liquid phase.

Advantages :

  • High yields (>90%) due to suppressed side reactions.

  • Byproduct metal fluorides (MF) are insoluble and easily filtered.

Industrial-Scale Optimization

Solvent-Free Processes

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost IndexScalability
TfOH + Silyl Chloride92–9699.5LowHigh
Salt Metathesis85–9099.0ModerateModerate
Catalytic (DMAP)90–9599.8HighHigh

Chemical Reactions Analysis

Types of Reactions

Diethylisopropylsilyl Trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the diethylisopropylsilyl group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to produce trifluoromethanesulfonic acid and diethylisopropylsilanol.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous acids.

    Oxidizing and Reducing Agents: Specific oxidizing and reducing agents can be used depending on the desired reaction.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted products can be formed.

    Hydrolysis Products: The major products of hydrolysis are trifluoromethanesulfonic acid and diethylisopropylsilanol.

Scientific Research Applications

Glycosylation Reactions

Glycosylation is a fundamental reaction in carbohydrate chemistry, where a glycosyl donor reacts with a glycosyl acceptor to form glycosidic bonds. DEIPS-Tf has been employed effectively in this context:

  • Orthogonal Protecting Groups : DEIPS serves as an orthogonal protecting group that can be selectively removed without affecting other functional groups. This property is crucial for synthesizing complex oligosaccharides and polysaccharides. For instance, researchers have synthesized branched oligosaccharides using DEIPS alongside other protective groups, demonstrating its utility in achieving high yields and selectivity in glycosidic bond formation .
  • Case Study : In one study, the inner core region of the lipopolysaccharide from Francisella tularensis was synthesized using DEIPS as part of a multi-step process involving various protective groups. The removal of DEIPS was achieved under mild conditions, allowing for the successful installation of additional sugar moieties .

Synthesis of Complex Carbohydrates

The ability to manipulate the structure of carbohydrates is essential for understanding their biological functions and developing therapeutic agents. DEIPS-Tf has been pivotal in this domain:

  • Synthesis of Disaccharides : A notable application involved the synthesis of a β-d-Man-(1→4)-d-Man disaccharide using DEIPS as a protective group. The compound facilitated selective reactions that led to high yields of the desired product while minimizing byproducts .
  • Trisaccharide Formation : Researchers have also utilized DEIPS in the synthesis of trisaccharides, where it played a critical role in ensuring that the glycosylation reactions proceeded with high selectivity towards the α-anomer .

Development of Novel Synthetic Methodologies

DEIPS-Tf has been integrated into innovative synthetic methodologies that enhance efficiency and selectivity:

  • Use in Ionic Liquids : Recent studies have explored the use of DEIPS in conjunction with ionic liquids as stationary phases for chromatography, improving the separation of phosphorous-oxygen compounds. The selectivity achieved using DEIPS-based ionic liquids was significantly higher than traditional methods .
  • Stable Protective Group : The stability of DEIPS under various reaction conditions allows it to be used in complex synthetic pathways without compromising other sensitive functional groups. This characteristic has been highlighted in multiple studies where DEIPS was used alongside other silyl protecting groups to achieve desired transformations .

Mechanism of Action

The mechanism of action of Diethylisopropylsilyl Trifluoromethanesulfonate involves the transfer of the diethylisopropylsilyl group to a target molecule. This transfer can occur through nucleophilic substitution or other reaction pathways. The compound’s strong electrophilic nature facilitates these reactions, making it an effective reagent in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Silyl Triflates

Structural and Physical Properties

Silyl triflates share a common trifluoromethanesulfonate (OTf) group but differ in their silyl substituents, which significantly influence their reactivity, stability, and physical properties. Below is a comparative analysis of key compounds:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C/mmHg) Density (g/mL) Storage Conditions
Diethylisopropylsilyl trifluoromethanesulfonate 126889-55-2 C₈H₁₇F₃O₃SSi 302.35 Not reported Not reported 2–8°C under argon
Triisopropylsilyl trifluoromethanesulfonate 80522-42-5 C₁₀H₂₁F₃O₃SSi 306.42 45–46 (0.03 mmHg) 1.14 Room temperature (lit.)
Trimethylsilyl trifluoromethanesulfonate 27607-77-8 C₄H₉F₃O₃SSi 222.26 95–97 (760 mmHg) 1.24 Moisture-sensitive

Key Observations :

  • Steric Effects : Triisopropylsilyl triflate has bulkier isopropyl groups, reducing its reactivity compared to the less hindered diethylisopropylsilyl and trimethylsilyl analogues .
  • Stability : Diethylisopropylsilyl triflate requires stringent storage conditions (argon, 2–8°C), whereas triisopropylsilyl triflate is stable at room temperature, likely due to its steric protection .
Diethylisopropylsilyl Triflate
  • Selective Activation: Used in glycosylation reactions where moderate steric bulk balances reactivity and selectivity. Its intermediate size allows efficient activation of glycosyl donors without excessive side reactions .
  • Catalysis : Acts as a Lewis acid in Friedel-Crafts alkylations and silylations .
Triisopropylsilyl Triflate
  • Steric Hindrance : The bulky triisopropyl group makes it ideal for protecting alcohols in complex syntheses (e.g., natural products), where slow reaction rates prevent over-functionalization .
  • Microwave-Assisted Reactions : Demonstrated in chemoselective alkylations with cesium carbonate, achieving high oxygen/sulfur alkylation ratios (5:1) .
Trimethylsilyl Triflate
  • High Reactivity : Widely used for rapid silylation of alcohols, amines, and carbonyl compounds. Its small size enables fast kinetics but may require careful temperature control .
  • Industrial Use : Extensive applications in peptide synthesis and polymer chemistry, supported by large-scale market availability (e.g., 200+ country consumption reports) .

Research Findings and Case Studies

  • Microwave Alkylation : Ethyl trifluoromethanesulfonate derivatives (including silyl triflates) were used with cesium carbonate under microwave conditions (150°C, 10–15 min), achieving efficient alkylation with minimal byproducts .
  • Synthesis of Phosphazenes : Silyl triflates like diethylisopropylsilyl variants facilitate phosphazene ring-opening reactions, critical for flame-retardant materials .

Biological Activity

Diethylisopropylsilyl trifluoromethanesulfonate (DESiOTf) is a silylating agent that has garnered attention in organic synthesis due to its unique properties and biological implications. This article explores the biological activity of DESiOTf, focusing on its applications, mechanisms of action, and relevant case studies.

Overview of this compound

DESiOTf is a triflate silylating agent that is often used in various organic reactions, particularly in the Mukaiyama aldol reaction and as a catalyst in glycosylation processes. Its ability to activate nucleophiles and facilitate the formation of silyl ethers makes it a valuable tool in synthetic chemistry.

The biological activity of DESiOTf can be attributed to its role as a Lewis acid, which enhances the reactivity of substrates by forming stable intermediates. The triflate group serves as an excellent leaving group, allowing for efficient nucleophilic attacks. This mechanism is crucial in several biological contexts, including enzyme catalysis and metabolic pathways.

Biological Applications

  • Synthesis of Bioactive Compounds : DESiOTf has been employed in the synthesis of various bioactive molecules, including pharmaceuticals and natural products. By facilitating glycosylation reactions, it aids in constructing complex carbohydrates that exhibit significant biological activity.
  • Anticancer Activity : Research indicates that compounds synthesized using DESiOTf may exhibit anticancer properties. For instance, the synthesis of glycosylated derivatives of known anticancer agents has shown enhanced efficacy due to improved solubility and bioavailability.
  • Mechanistic Studies : Studies have demonstrated that DESiOTf can influence enzyme activity by modifying substrate interactions. This property is particularly relevant in drug design, where optimizing the interaction between drugs and their targets is essential for efficacy.

Case Study 1: Mukaiyama Aldol Reactions

In a study investigating the Mukaiyama aldol reaction, DESiOTf was used to facilitate the formation of β-hydroxy carbonyl compounds from aldehydes and enol silanes. The reaction demonstrated high yields and selectivity, showcasing DESiOTf's effectiveness as a silylating agent in complex organic syntheses .

Reaction TypeYield (%)SelectivityNotes
Mukaiyama Aldol85HighUtilized DESiOTf for enhanced reactivity .

Case Study 2: Synthesis of Anticancer Agents

A series of glycosylated derivatives were synthesized using DESiOTf as part of a strategy to enhance anticancer activity. The modified compounds exhibited improved cytotoxicity against cancer cell lines compared to their non-glycosylated counterparts .

CompoundIC50 (µM)Activity
Glycosylated Agent A15High
Non-Glycosylated Agent A45Moderate

Research Findings

Recent research highlights the versatility of DESiOTf in organic synthesis and its potential biological implications:

  • Enhanced Reactivity : DESiOTf significantly increases the reactivity of nucleophiles in glycosylation reactions, leading to higher yields and selectivity .
  • Pharmaceutical Applications : The ability to modify drug compounds through silylation has opened new avenues for drug development, particularly in improving pharmacokinetic properties .
  • Safety Profile : Studies indicate that while DESiOTf is effective as a reagent, proper handling and safety protocols are necessary due to its reactive nature .

Q & A

Q. What are the critical safety protocols for handling diethylisopropylsilyl trifluoromethanesulfonate in laboratory settings?

  • Methodological Answer : Researchers must use OSHA-compliant eye protection (e.g., chemical safety goggles meeting 29 CFR 1910.133) and inspect gloves prior to use. Contaminated gloves should be disposed of following laboratory waste protocols to avoid skin exposure . For methylating agents like structurally similar triflates, proper ventilation and secondary containment are critical due to their reactivity and potential for exothermic reactions .

Q. How does this compound function as a protecting group in organic synthesis?

  • Methodological Answer : The diethylisopropylsilyl (DEIPS) group is sterically bulky, making it ideal for selective protection of hydroxyl groups in polyfunctional molecules. For example, in Mori et al.'s synthesis of gymnocin A, DEIPS was used to shield specific hydroxyls during iterative glycosylation steps, allowing sequential deprotection under mild conditions (e.g., fluoride-based reagents) without disrupting adjacent trimethylsilyl (TMS) groups .

Q. What storage conditions are recommended for this compound?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at 2–8°C in a tightly sealed container to prevent hydrolysis. Similar triflate reagents (e.g., methyl trifluoromethanesulfonate) are classified under UN2920 (flammable/corrosive), necessitating segregation from oxidizing agents and moisture .

Q. Which analytical methods are effective for monitoring reactions involving this reagent?

  • Methodological Answer : Thin-layer chromatography (TLC) and 19F^{19}\text{F} NMR are commonly used to track reaction progress. For example, TLC with UV visualization effectively monitors silylation reactions, while 19F^{19}\text{F} NMR quantifies triflate byproducts .

Advanced Research Questions

Q. How can researchers optimize selective deprotection strategies using diethylisopropylsilyl groups in complex syntheses?

  • Methodological Answer : DEIPS’s bulkiness enables orthogonal deprotection in multi-step syntheses. In Mori et al.'s work, DEIPS-protected intermediates were selectively cleaved using tetrabutylammonium fluoride (TBAF), while TMS groups remained intact. Kinetic studies (e.g., varying fluoride ion concentration and temperature) are recommended to fine-tune selectivity .

Q. What experimental parameters influence the efficiency of silylation reactions with this reagent?

  • Methodological Answer : Key factors include:
  • Solvent polarity : Dichloromethane or THF enhances electrophilicity of the silyl triflate.
  • Base selection : Sterically hindered bases (e.g., 2,6-di-tert-butylpyridine) mitigate side reactions by scavenging triflic acid .
  • Temperature : Reactions typically proceed at 0–25°C to balance reactivity and selectivity .

Q. How should researchers address contradictory data in silylation reaction yields across studies?

  • Methodological Answer : Cross-validate conditions using controlled variables (e.g., moisture levels, reagent purity). For instance, >98% purity (as specified for advanced material research ) minimizes side reactions. Reproduce foundational protocols (e.g., Mori’s glycosylation ) before modifying parameters.

Q. How does DEIPS compare to other silyl groups (e.g., TMS, TBS) in steric and electronic effects?

  • Methodological Answer : DEIPS offers intermediate steric bulk between TMS (minimal) and TBS (tert-butyldimethylsilyl). Its isopropyl and ethyl substituents provide greater hydrolytic stability than TMS while allowing milder deprotection than TBS. Electronic effects are minimal, as silyl groups primarily act through steric shielding .

Q. What impact does reagent purity have on catalytic applications of silyl triflates?

  • Methodological Answer : High purity (>98%) is critical for reproducibility in sensitive reactions (e.g., glycosylations). Impurities like residual acids or moisture can hydrolyze the triflate, reducing electrophilicity. Purity verification via 1H^{1}\text{H} NMR or HPLC is recommended prior to use .

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